molecular formula C8H5BrClNO B1283999 1,2-Benzisoxazole, 3-(bromomethyl)-5-chloro-

1,2-Benzisoxazole, 3-(bromomethyl)-5-chloro-

Cat. No. B1283999
M. Wt: 246.49 g/mol
InChI Key: VCZRVOPJPAECDF-UHFFFAOYSA-N
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Patent
US04957931

Procedure details

Sodium hydride (60% in mineral oil, 276.6 g, 6.92 moles) is added in portions to a solution of imidazole (471 g, 6.92 moles) in dimethylformamide (4 L) over a period of 1 hour. After the addition is complete, the resulting suspension is stirred for 1 hour at ambient temperature. A solution of 5-chloro-3-bromomethyl-1,2-benzisoxazole (1.57 kg, 6.37 moles) in dimethylformamide (3 L) is then added over a period of 30 minutes, during which time there is an exotherm from 24° C. to 68° C. On completion of this addition, the reaction mixture is stirred and heated at 90° C. for 2 hours. The solvent is then removed in vacuo and the residue is taken up in methylene chloride (4 L). The resulting suspension is washed with water (2×2 L), which dissolves the solid material, and the organic solution is then dried over anhydrous sodium sulfate (1 kg), filtered and evaporated to give 5-chloro-3-[(1H-imidazol-1-yl)methyl]-1,2-benzisoxazole, m.p. 100-102° C.; hydrochloride salt, m.p. 201-203° C.
Quantity
276.6 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1.57 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:16][N:15]=[C:14]([CH2:17]Br)[C:13]=2[CH:19]=1>CN(C)C=O>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:16][N:15]=[C:14]([CH2:17][N:3]3[CH:7]=[CH:6][N:5]=[CH:4]3)[C:13]=2[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
276.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
471 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.57 kg
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NO2)CBr)C1
Name
Quantity
3 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
from 24° C. to 68° C
ADDITION
Type
ADDITION
Details
On completion of this addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
WASH
Type
WASH
Details
The resulting suspension is washed with water (2×2 L), which
DISSOLUTION
Type
DISSOLUTION
Details
dissolves the solid material
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution is then dried over anhydrous sodium sulfate (1 kg)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NO2)CN2C=NC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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